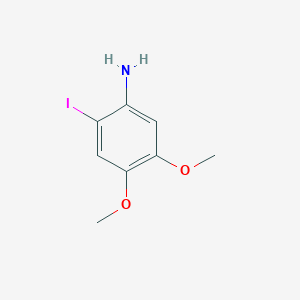

2-Iodo-4,5-dimethoxyaniline

Description

Properties

IUPAC Name |

2-iodo-4,5-dimethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKPOKAVPHVFEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635106 | |

| Record name | 2-Iodo-4,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550372-54-8 | |

| Record name | 2-Iodo-4,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodo 4,5 Dimethoxyaniline

Established Reaction Pathways for the Preparation of 2-Iodo-4,5-Dimethoxyaniline

Established methods for the synthesis of this compound rely on well-understood transformations of benzoic acid derivatives, nitro compounds, and direct functionalization of aniline (B41778) scaffolds.

Conversion from 2-Iodo-4,5-dimethoxybenzoic Acid Derivatives

A prominent route to this compound involves the conversion of 2-iodo-4,5-dimethoxybenzoic acid. One documented method utilizes a one-pot reaction with tosyl azide (B81097) in the presence of a base like potassium carbonate in DMF, affording the target aniline in high yield. rsc.org This transformation proceeds through a Curtius-type rearrangement. The starting 2-iodo-4,5-dimethoxybenzoic acid can be prepared from 3,4-dimethoxybenzaldehyde (B141060) through iodination followed by oxidation. chembk.com Specifically, 3,4-dimethoxybenzaldehyde is first iodinated, and the resulting 2-iodo-4,5-dimethoxybenzaldehyde (B1624881) is then oxidized using an oxidizing agent like potassium permanganate (B83412) to yield 2-iodo-4,5-dimethoxybenzoic acid. chembk.com

| Starting Material | Reagents | Solvent | Yield (%) | Reference |

| 2-Iodo-4,5-dimethoxybenzoic acid | K₂CO₃, Tosyl azide | DMF | 85 | rsc.org |

Reductive Pathways from Nitro Precursors to Amines

Another common strategy involves the reduction of a corresponding nitro compound, 2-iodo-4,5-dimethoxynitrobenzene. This reduction can be effectively carried out using various reducing agents. A typical procedure involves the use of tin(II) chloride dihydrate in the presence of an acid, such as concentrated hydrochloric acid, in a solvent like ethanol (B145695). mdpi.com This method provides a reliable way to convert the nitro group to an amine without affecting the iodo and methoxy (B1213986) functionalities.

Direct Iodination Strategies on Dimethoxyaniline Scaffolds

Direct iodination of 3,4-dimethoxyaniline (B48930) presents a more direct approach to this compound. However, controlling the regioselectivity of this electrophilic aromatic substitution can be challenging due to the activating nature of both the amino and methoxy groups. smolecule.com The amino group and the two methoxy groups direct incoming electrophiles to the ortho and para positions. Careful selection of iodinating agents and reaction conditions is crucial to favor the formation of the desired 2-iodo isomer over other potential isomers.

Exploration of Alternative Synthetic Routes

In addition to the established pathways, alternative synthetic strategies offer different approaches to the synthesis of this compound, often providing solutions to challenges of regioselectivity and functional group compatibility.

Ortho-Directed Metalation and Halogenation Approaches

Ortho-directed metalation provides a powerful tool for the regioselective functionalization of aromatic rings. In this approach, a directing group, often a protected amine or a related functionality, facilitates the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryl-lithium species can then be quenched with an electrophilic iodine source to introduce the iodine atom at the desired position. For instance, a bromo-substituted precursor can undergo lithium-halogen exchange followed by quenching with iodine. prepchem.com This method offers high regioselectivity, driven by the position of the directing group.

Aniline Functionalization via Diazotization-Iodination Sequences

The Sandmeyer reaction, a well-established method for the conversion of an amino group to a variety of functionalities, provides another viable route. nih.gov This sequence involves the diazotization of an appropriately substituted aniline, such as 3,4-dimethoxyaniline, using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid. The resulting diazonium salt is then treated with an iodide salt, such as potassium iodide, to introduce the iodine atom. nih.govijcce.ac.ir This method is particularly useful for introducing iodine at a specific position when direct iodination is not feasible or gives poor yields. Recent developments have focused on using milder and more environmentally friendly conditions, such as employing acidic ionic liquids as the proton source. ijcce.ac.ir

| Amine Substrate | Diazotizing Agent | Iodide Source | Acid/Medium | Reference |

| Aromatic Amines | Sodium Nitrite | Sodium Iodide | [H-NMP]HSO₄ | ijcce.ac.ir |

| 3,5-Dimethoxyaniline | Sodium Nitrite, H₂SO₄ | Potassium Iodide | - | nih.gov |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound is crucial for its application in further chemical research and development. Optimization of reaction conditions is a key area of study, aiming to maximize product yield and purity while minimizing reaction time and resource consumption. Researchers employ various strategies, such as "One Factor At a Time" (OFAT) and "Design of Experiments" (DoE), to systematically investigate the impact of different parameters. acs.org These parameters include the choice of starting materials, reagents, catalysts, solvents, reaction temperature, and duration.

One documented synthetic route involves the conversion of 2-iodo-4,5-dimethoxybenzoic acid. In a specific example of this transformation, the benzoic acid derivative is treated with tosyl azide in the presence of a base, potassium carbonate (K₂CO₃), using dimethylformamide (DMF) as the solvent. This reaction, conducted over a period of 2 hours, successfully yields this compound. rsc.org The yield for this particular method has been reported to be as high as 85%, indicating a relatively efficient conversion. rsc.org

Another general approach that can be adapted for the synthesis of iodo-anilines is the Sandmeyer reaction. nih.gov This method typically involves the diazotization of a primary aromatic amine, in this case, 4,5-dimethoxyaniline, followed by treatment with an iodide salt, such as potassium iodide (KI). nih.gov The optimization of a Sandmeyer reaction would involve fine-tuning the temperature of the diazotization step, the concentration of the acid (like sulfuric acid), and the stoichiometry of the reagents to maximize the yield of the desired iodo-substituted product. nih.gov

The following interactive table summarizes key parameters from a reported synthetic method for this compound, illustrating the conditions that lead to a high yield.

| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-iodo-4,5-dimethoxybenzoic acid | K₂CO₃, Tosyl azide | DMF | 2 hours | 85 | rsc.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of increasing importance. The goal is to develop methods that are more environmentally benign, safer, and more resource-efficient.

One key principle of green chemistry is the use of less hazardous chemical syntheses. In the context of iodination reactions, traditional methods can involve harsh reagents. A greener alternative is the use of molecular iodine (I₂) in combination with a mild oxidizing agent like hydrogen peroxide (H₂O₂). chem-soc.si This system has been successfully used for the iodination of other activated aromatic rings, such as dimethoxybenzenes, and can be performed under solvent-free reaction conditions (SFRC), which significantly reduces waste. chem-soc.si The only byproduct of using H₂O₂ as an oxidant is water, making it an environmentally friendly choice. rsc.org

Another relevant green approach concerns the synthesis of the aniline functional group. The reduction of a nitro group is a common method to produce anilines. nih.gov Traditional methods often use stoichiometric reducing agents like iron powder in acidic conditions, which generates large amounts of iron sludge waste. guidechem.com A greener alternative is catalytic hydrogenation, which uses hydrogen gas and a catalyst (e.g., Pt/C or a supported nickel catalyst). guidechem.comgoogle.com This method is highly atom-economical, produces water as the primary byproduct, and allows for the catalyst to be recycled and reused, reducing waste and cost. guidechem.com

Furthermore, avoiding the use of protecting groups, as outlined in patents for related aniline syntheses, simplifies the process by reducing the number of synthetic steps, which in turn saves energy and materials and reduces waste generation. google.comgoogle.com The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, also aligns with green chemistry ideals by minimizing solvent use and purification steps. rsc.org

By integrating these principles—such as using safer oxidants like H₂O₂, employing catalytic reduction methods, and designing more efficient one-pot processes—the synthesis of this compound can be made more sustainable.

Chemical Reactivity and Transformation Pathways of 2 Iodo 4,5 Dimethoxyaniline

Reactions Involving the Aromatic Amine Functionality

The presence of the primary aromatic amine group (-NH2) imparts nucleophilic character to the molecule. This functionality is central to a variety of classical and modern organic reactions, enabling the formation of amides, sulfonamides, diazonium salts, and imines. The electron-donating nature of the two methoxy (B1213986) groups on the aromatic ring enhances the nucleophilicity of the amine, influencing its reactivity.

The primary amine of 2-iodo-4,5-dimethoxyaniline readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. Similarly, it reacts with sulfonyl chlorides in the presence of a base to yield sulfonamides. These reactions are fundamental for introducing a wide range of substituents and for protecting the amine group during subsequent transformations targeting the aryl iodide.

Typical Acylation Reaction: The reaction with acetyl chloride in the presence of a base like pyridine or triethylamine yields N-(2-iodo-4,5-dimethoxyphenyl)acetamide.

Typical Sulfonylation Reaction: Treatment with p-toluenesulfonyl chloride (tosyl chloride) in a suitable solvent and base affords N-(2-iodo-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide.

These transformations are generally high-yielding and proceed under mild conditions, highlighting the standard reactivity of the aromatic amine group.

Aromatic primary amines can be converted into diazonium salts through a process known as diazotization. researchgate.netstudylib.net This reaction involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to prevent the decomposition of the highly reactive diazonium salt. studylib.netgoogleapis.com

The resulting 2-iodo-4,5-dimethoxybenzenediazonium salt is a valuable synthetic intermediate. The diazonium group (-N2+) is an excellent leaving group (as N2 gas) and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions or other transformations. This allows for the introduction of functionalities such as -OH, -F, -Cl, -Br, -CN, and -H at the position formerly occupied by the amine group. Given that the starting material already contains an iodo group, these transformations provide a pathway to polysubstituted benzene (B151609) derivatives that might be difficult to access through other routes. 4-chloro-2, 5-dimethoxyaniline, a related compound, is noted as an important intermediate for azo dyes following its diazotization. google.com

The aromatic amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to give the final imine product.

For instance, reacting this compound with an aromatic aldehyde like benzaldehyde would yield the corresponding N-benzylidene-2-iodo-4,5-dimethoxyaniline. Studies on the reaction of 3,5-dimethoxyaniline with various aromatic and aliphatic aldehydes have shown this to be a general and efficient process for forming C-N bonds, often leading to products that can be further modified, for example, through reductive alkylation. researchgate.netresearchgate.net These imines are versatile intermediates themselves and can be reduced to secondary amines or used in the synthesis of heterocyclic systems.

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in this compound is the most reactive site for transition-metal-catalyzed cross-coupling reactions. Aryl iodides are preferred substrates for many of these transformations due to the relatively weak C-I bond, which facilitates oxidative addition to the metal center, often the rate-limiting step in the catalytic cycle.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The aryl iodide in this compound serves as an excellent electrophilic partner in these reactions.

Suzuki Reaction: This reaction couples the aryl iodide with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. harvard.eduresearchgate.net It is widely used for the synthesis of biaryls and is tolerant of a broad range of functional groups. The reaction of this compound with a phenylboronic acid derivative, for example, would yield a substituted dimethoxy-iodobiphenyl, a valuable scaffold in medicinal chemistry.

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a key method for C-C bond formation and typically proceeds with high stereoselectivity. organic-chemistry.orgnih.govlibretexts.org Coupling this compound with an alkene like styrene would result in a stilbene derivative. wikipedia.org

Sonogashira Reaction: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, providing a direct route to arylalkynes. wikipedia.orgorganic-chemistry.orgnih.gov It is typically co-catalyzed by a copper(I) salt. organic-chemistry.orglibretexts.org The Sonogashira coupling of this compound with an alkyne is a powerful method for constructing rigid, linear structures found in many advanced materials and biologically active molecules. However, the presence of the aniline (B41778) group can sometimes lead to complications, such as catalyst deactivation, requiring careful optimization of reaction conditions. reddit.com

Buchwald-Hartwig Amination: This reaction creates a new C-N bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgrug.nllibretexts.org This transformation is a cornerstone of modern synthetic chemistry for the preparation of arylamines. beilstein-journals.orgorganic-chemistry.org Applying this reaction to this compound allows for the synthesis of diarylamines or N-aryl alkylamines, further functionalizing the aromatic core.

The table below summarizes typical conditions for these palladium-catalyzed reactions.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄ | Biaryl, Arylalkene |

| Heck | Alkene | Pd(OAc)₂/Ligand | Et₃N, K₂CO₃ | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | Arylalkyne |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/Ligand (e.g., XPhos) | NaOt-Bu, K₃PO₄ | N-Arylated Amine |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The classic SNAr mechanism involves two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. youtube.com

For SNAr to proceed efficiently, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group. youtube.com These groups stabilize the negative charge of the Meisenheimer complex.

In the case of this compound, the ring is substituted with electron-donating groups (two -OCH₃ and one -NH₂), which deactivate the ring towards SNAr by destabilizing the negatively charged intermediate. Furthermore, iodide is a good leaving group but its ability to be displaced is secondary to the electronic activation of the ring. Therefore, SNAr reactions on this substrate are generally disfavored under standard conditions. youtube.comnih.gov However, under forcing conditions (high temperatures, very strong nucleophiles) or through alternative mechanisms such as those involving transition metal catalysis or directed substitution, displacement of the iodide may be possible. rsc.org

Reductive Dehalogenation Studies

Reductive dehalogenation is a fundamental transformation that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. For aryl halides like this compound, this process converts the molecule to 4,5-dimethoxyaniline. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides particularly susceptible to reductive cleavage under various conditions.

Common methods for the reductive dehalogenation of aryl halides include catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation.

Catalytic Hydrogenation: This is a widely used industrial and laboratory method. The reaction typically involves treating the aryl halide with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice, but catalysts based on nickel, platinum, and rhodium are also effective. The process often requires elevated pressure and temperature. While specific studies on this compound are not extensively detailed, related processes on similar structures highlight the feasibility of this transformation. For instance, in the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene to 4-chloro-2,5-dimethoxyaniline, dehalogenation is a known side reaction that must be suppressed, demonstrating the lability of the halogen under these conditions.

Transfer Hydrogenation: An alternative to using hydrogen gas, transfer hydrogenation employs molecules that can donate hydrogen, such as hydrazine (B178648), formic acid, ammonium (B1175870) formate, or isopropanol, in the presence of a catalyst. A method for the preparation of 4-chloro-2,5-dimethoxyaniline from its nitro precursor utilizes hydrazine hydrate (B1144303) in the presence of a supported nickel catalyst, a process that could be adapted for de-iodination. google.com

Metal-Free Approaches: Recent advancements have led to metal-free transfer hydrogenation systems. One such system uses an electrophilic phosphonium cation to catalyze the dehydrocoupling of a silane with a proton source, which then hydrogenates an olefin. nih.gov Such methodologies represent an emerging field for clean reduction reactions.

The general mechanism for catalytic hydrogenation involves the oxidative addition of the aryl iodide to the metal catalyst surface, followed by hydrogenolysis of the resulting organometallic intermediate to release the dehalogenated arene and regenerate the catalyst.

Table 1: Common Conditions for Reductive Dehalogenation of Aryl Halides

| Method | Catalyst | Hydrogen Source | Typical Solvents |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, Raney Ni, PtO₂ | H₂ gas | Ethanol (B145695), Methanol, Ethyl Acetate |

| Transfer Hydrogenation | Pd/C, Ni | Hydrazine, HCOOH, Ammonium Formate | Alcohols, THF |

Influence of Methoxy Substituents on Aromatic Reactivity and Selectivity

The reactivity of the benzene ring in this compound and the regioselectivity of its reactions are profoundly influenced by the electronic effects of its substituents: the amino (-NH₂), iodo (-I), and two methoxy (-OCH₃) groups.

In this compound, the directing effects of these groups combine. The amino group at C-1 strongly directs incoming electrophiles to the C-2 and C-6 positions. The C-2 position is already occupied by the iodine atom. Therefore, the primary site for electrophilic attack is the C-6 position. The methoxy groups at C-4 and C-5 also activate the ring and would direct towards their own ortho positions (C-3 and C-6 for the C-4 methoxy group; C-6 for the C-5 methoxy group). The cumulative effect of the -NH₂, 4-OCH₃, and 5-OCH₃ groups makes the C-6 position the most electron-rich and sterically accessible site for electrophilic substitution. The C-3 position is less activated, being meta to the powerful amino director.

Table 2: Electronic Effects and Directing Influence of Substituents on this compound

| Substituent | Position | Electronic Effect | Ring Activity | Ortho/Para/Meta Director |

|---|---|---|---|---|

| -NH₂ | C-1 | +M >> -I | Strongly Activating | Ortho, Para |

| -I | C-2 | -I > +M | Deactivating | Ortho, Para |

| -OCH₃ | C-4 | +M > -I | Strongly Activating | Ortho, Para |

The high degree of activation from the amino and methoxy groups means that reactions such as halogenation can proceed rapidly, sometimes without a Lewis acid catalyst, and may lead to polysubstitution if not carefully controlled.

Cyclization and Annulation Reactions Employing this compound

The presence of both an amino group and a reactive carbon-iodine bond in an ortho relationship makes this compound an excellent precursor for the synthesis of nitrogen-containing heterocyclic compounds. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for these transformations, often leading to the formation of fused ring systems in a single step (annulation).

Synthesis of Quinolines: One important application of o-iodoanilines is in the synthesis of quinolines, a core structure in many pharmaceuticals and natural products. A palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a direct route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org For this compound, this reaction would proceed via an initial oxidative addition of the C-I bond to a Pd(0) catalyst, followed by alkyne insertion, β-hydride elimination, isomerization, and a final dehydrative cyclization involving the amino group to form the quinoline ring. This would result in the formation of 6,7-dimethoxyquinoline derivatives. organic-chemistry.org

Synthesis of Phenazines: Phenazines are another class of N-heterocycles that can be synthesized from aniline derivatives. A common route involves the oxidative condensation of o-phenylenediamines. This compound can be converted into the corresponding o-phenylenediamine derivative, 1,2-diamino-4,5-dimethoxybenzene, through a nucleophilic substitution of the iodide (e.g., via Buchwald-Hartwig amination) followed by deprotection, or by reduction of a nitrated precursor. This diamine can then undergo oxidative condensation with 1,2-dicarbonyl compounds or undergo self-condensation to form substituted phenazines. researchgate.netmdpi.comresearchgate.net For example, reaction with glyoxal would yield 2,3-dimethoxyphenazine.

Other Palladium-Catalyzed Annulations: The reactivity of the C-I and N-H bonds in this compound makes it a suitable partner in various other palladium-catalyzed annulation reactions. For example, reaction with allenes, alkenes, or other unsaturated partners can lead to the formation of indoles, dihydroquinolines, and other complex fused systems. nih.govnih.gov The selectivity and outcome of these reactions can often be controlled by the choice of the palladium catalyst, ligands, and reaction conditions. nih.gov

Table 3: Potential Cyclization Reactions of this compound

| Reactant Partner | Catalyst System | Resulting Heterocyclic Core |

|---|---|---|

| Propargyl Alcohols | Pd(OAc)₂, dppp, DBU | 6,7-Dimethoxyquinoline |

| Alkenes (e.g., Styrene) | Pd(OAc)₂, P(o-Tol)₃ | 6,7-Dimethoxyindole (via Heck reaction followed by cyclization) |

| Cyclic Allenes | Pd(0) catalyst, CsF | Fused Dihydroquinoline derivative |

Role As a Versatile Synthetic Intermediate and Building Block in Complex Chemical Systems

Precursor in the Construction of Advanced Organic Scaffolds

The structural framework of 2-Iodo-4,5-dimethoxyaniline makes it an adept starting material for the construction of advanced organic scaffolds, which form the core of many biologically active molecules and functional materials. Aniline (B41778) derivatives are foundational in the synthesis of complex scaffolds like quinazolinones. For instance, novel series of 4(3H)-quinazolinone derivatives have been designed and synthesized, demonstrating broad-spectrum antitumor activity. nih.gov The synthesis of such scaffolds often involves the reaction of an anthranilic acid derivative (or a related aniline) with other reagents to build the heterocyclic ring system. The amino group of this compound can act as the key nucleophilic point for initiating the formation of such fused heterocyclic systems.

Furthermore, the presence of the iodine atom opens up possibilities for palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the simple aniline core into intricate, multi-cyclic structures. This dual functionality—the ability to participate in both heterocycle formation and cross-coupling reactions—positions this compound as a versatile precursor for diverse and complex molecular architectures.

Utilization in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound is a valuable intermediate for the synthesis of various N-heterocycles. The amino group can be transformed into a diazonium salt, which can then undergo various cyclization reactions. Moreover, the ortho-iodo-aniline moiety is a classic precursor for transition-metal-catalyzed cyclizations to form heterocycles like indoles. cardiff.ac.uk

The synthesis of substituted heterocycles often relies on 5-endo-dig cyclization, a process that can be catalyzed by metals such as silver(I) and copper(I). cardiff.ac.uk The general strategy involves preparing a precursor molecule that contains both the aniline nitrogen and a suitably positioned alkyne or alkene, which then cyclizes to form the desired ring system. The iodo-substituent on this compound can be replaced with an unsaturated group via a cross-coupling reaction, thereby setting the stage for such cyclization reactions.

Specific examples of heterocycles that can be synthesized from related precursors include:

Indoles: Synthesized via methods like the Fischer, Bartoli, or Madelung syntheses, many of which utilize aniline derivatives. cardiff.ac.uk Palladium-mediated synthesis from 2-alkynyl anilines is a particularly common modern method. cardiff.ac.uk

Pyrazoles: Can be formed through iodocyclisation of hydrazine (B178648) precursors, where the iodine atom is incorporated into the final structure and allows for further functionalization. cardiff.ac.ukcardiff.ac.uk

Isoxazoles: The synthesis of functionalized 4,5-dihydroisoxazoles can be achieved through the cycloaddition of nitrile oxides with alkenes. nuph.edu.ua Aniline derivatives can be precursors to the components needed for these reactions.

Applications in the Development of Dye and Pigment Precursors

Aniline and its derivatives are cornerstone molecules in the dye industry, primarily due to their ability to form stable diazonium salts that can be coupled with electron-rich aromatic compounds to produce intensely colored azo dyes. primescholars.com The synthesis of a typical azo dye, 2-naphthol (B1666908) aniline, involves the diazotization of aniline with nitrous acid followed by coupling with 2-naphthol in an alkaline solution. primescholars.com

This compound, with its primary amino group, is a suitable candidate for this type of reaction. The presence of two electron-donating methoxy (B1213986) groups on the ring would influence the final color of the resulting dye, likely shifting the absorption maximum and leading to different hues compared to dyes derived from unsubstituted aniline. Structurally similar compounds, such as 4-chloro-2,5-dimethoxyaniline, are explicitly mentioned as valuable intermediates in the preparation of dyes and pigments. google.com Additionally, dioxazine compounds, which form a class of high-performance pigments, can be synthesized from amino-aromatic precursors, indicating another potential application pathway. google.com

Integration into Polymer Chemistry for Functional Materials (e.g., polyanilines)

Polyaniline is a well-known conducting polymer that has attracted significant attention for its electronic, electrochemical, and optical properties. ias.ac.in However, its practical application is often limited by its poor solubility in common organic solvents. ias.ac.inscielo.br To overcome this, derivatives of polyaniline are synthesized by polymerizing substituted anilines.

Poly(2,5-dimethoxyaniline) (PDMA), synthesized from the closely related 2,5-dimethoxyaniline, is a well-studied example of such a derivative. ias.ac.inscielo.brscielo.brresearchgate.netscispace.com PDMA exhibits remarkably improved solubility in common organic solvents and can be processed into films. ias.ac.inscielo.br The polymerization can be achieved through either chemical oxidation, using an oxidant like ammonium (B1175870) persulfate, or via electrochemical methods. ias.ac.inscielo.brscielo.br

The resulting PDMA films show interesting electrochromic properties, with reversible color changes between yellow (reduced state) and blue (oxidized state) upon switching the applied potential. scielo.brresearchgate.netscispace.com This makes PDMA a potential candidate for electrochromic devices. researchgate.net While this compound itself has not been extensively studied as a monomer, its polymerization would be expected to yield a functional polymer. The iodine atom on the polymer backbone could serve as a handle for post-polymerization modification, allowing for the grafting of other functional groups to further tune the material's properties.

Table 1: Properties of Poly(2,5-dimethoxyaniline) (PDMA) Synthesized via Different Methods

| Property | Chemical Polymerization | Electrochemical Polymerization |

|---|---|---|

| Monomer | 2,5-Dimethoxyaniline | 2,5-Dimethoxyaniline (DMA) |

| Oxidant/Method | Ammonium persulfate in 1 M HCl ias.ac.in | Constant potential (1.2 V) on ITO glass in oxalic acid scielo.brresearchgate.net |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, moderately soluble in THF, DMSO, DMF ias.ac.in | Forms a film on the electrode surface scielo.br |

| Conductivity | Low electrical conductivity (10⁻⁴ σ/cm) ias.ac.in | Not specified, but electroactive scielo.br |

| Key Feature | Enhanced solubility and processability compared to polyaniline ias.ac.in | Reversible electrochromism (yellow to blue) with fast response time (<2 sec) scielo.brresearchgate.netscispace.com |

Contributions to the Synthesis of Intermediates for Designed Chemical Probes

Chemical probes are essential tools for interrogating biological systems and are often complex molecules designed to interact with a specific biological target. olemiss.edu The synthesis of these probes requires versatile building blocks that allow for the systematic introduction of different functionalities, such as reporter tags, reactive groups, and pharmacophores.

This compound possesses several features that make it an attractive starting material for intermediates used in chemical probe synthesis.

The iodo group is particularly valuable, serving as a "handle" for palladium-catalyzed cross-coupling reactions. This allows for the straightforward attachment of other molecular fragments, such as terminal alkynes or boronic acids, which are themselves useful for subsequent "click" chemistry or further coupling reactions. unimi.it

The amino group can be acylated to connect the aniline core to other parts of the probe structure. For example, in the synthesis of a photoaffinity probe, an amide coupling between a carboxylic acid building block and an amine building block was a key step. unimi.it

The dimethoxy substitution pattern provides steric and electronic properties that can be used to fine-tune the binding affinity and selectivity of the final probe.

The synthesis of a photoaffinity probe might involve coupling a carboxylic acid component with an amine component. unimi.it this compound could serve as the precursor to either of these components, with its functional groups allowing for the necessary chemical transformations to build up the required complexity.

Analytical and Spectroscopic Characterization Methodologies for 2 Iodo 4,5 Dimethoxyaniline

Elucidation of Molecular Structure through Spectroscopic Techniques

Spectroscopy is a cornerstone of chemical analysis, utilizing the interaction of electromagnetic radiation with matter to probe molecular structures. Each technique offers a unique piece of the structural puzzle, and together they allow for the unambiguous identification of 2-Iodo-4,5-dimethoxyaniline.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes transitions between these levels, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of each nucleus. This sensitivity allows chemists to deduce connectivity and stereochemistry.

For this compound, ¹H NMR spectroscopy identifies the different types of protons and their neighboring environments. The chemical shift (δ) indicates the electronic environment of a proton, integration reveals the relative number of protons of each type, and the splitting pattern (multiplicity) shows the number of adjacent protons.

¹H NMR Data: A study reporting the synthesis of this compound in deuterated chloroform (B151607) (CDCl₃) provides the following ¹H NMR spectral data:

A singlet at δ 7.02 ppm is assigned to the aromatic proton at the C6 position.

A singlet at δ 6.31 ppm corresponds to the aromatic proton at the C3 position.

A singlet at δ 3.73 ppm integrating to six protons is attributed to the two methoxy (B1213986) (-OCH₃) groups.

A broad signal at δ 3.69 ppm is indicative of the two protons of the amine (-NH₂) group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.02 | Singlet | 1H | Aromatic H (C6-H) |

| 6.31 | Singlet | 1H | Aromatic H (C3-H) |

| 3.73 | Singlet | 6H | Methoxy H (-OCH₃) |

| 3.69 | Broad | 2H | Amine H (-NH₂) |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

¹³C NMR Data: The corresponding ¹³C NMR spectrum shows eight distinct signals, confirming the molecular structure:

Signals at δ 150.6, 142.6, and 141.3 ppm are assigned to the aromatic carbons directly bonded to oxygen or nitrogen (C4, C5, and C1).

The signal at δ 121.7 ppm represents the aromatic carbon at the C6 position.

The signal at δ 99.7 ppm is assigned to the aromatic carbon at the C3 position.

A signal at δ 71.2 ppm corresponds to the carbon atom bonded to the iodine (C2).

The two methoxy carbons are represented by signals at δ 56.8 and 55.8 ppm .

| Chemical Shift (δ) ppm | Assignment |

| 150.6 | Aromatic C (C-O/C-N) |

| 142.6 | Aromatic C (C-O/C-N) |

| 141.3 | Aromatic C (C-O/C-N) |

| 121.7 | Aromatic C (C6) |

| 99.7 | Aromatic C (C3) |

| 71.2 | Aromatic C (C2-I) |

| 56.8 | Methoxy C (-OCH₃) |

| 55.8 | Methoxy C (-OCH₃) |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. IR spectroscopy measures the absorption of infrared radiation that corresponds to the frequency of a specific molecular vibration (e.g., stretching, bending). Raman spectroscopy measures the inelastic scattering of monochromatic light, providing complementary information. These techniques are particularly useful for identifying the functional groups present in a molecule.

For this compound, the following characteristic vibrational bands are expected:

N-H Stretching: The aniline (B41778) -NH₂ group would exhibit symmetric and asymmetric stretching vibrations, typically appearing in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups would appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would produce characteristic peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether linkages of the methoxy groups would show strong, characteristic C-O stretching bands, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is expected in the 1250-1380 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond vibration would appear at the lower end of the typical IR spectrum, usually in the 500-600 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Amine (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Aryl |

| Aliphatic C-H Stretch | 2850 - 3000 | Methoxy (-OCH₃) |

| C=C Stretch | 1450 - 1600 | Aromatic Ring |

| C-O Stretch | 1000 - 1275 | Aryl Ether |

| C-N Stretch | 1250 - 1380 | Aromatic Amine |

| C-I Stretch | 500 - 600 | Iodo-Aromatic |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecular structure. In MS, a sample is vaporized and ionized, causing the formation of a molecular ion (M⁺). This ion and any fragments it breaks into are then separated based on their m/z ratio and detected.

For this compound (C₈H₁₀INO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its monoisotopic mass of approximately 278.98 g/mol . High-resolution mass spectrometry (HRMS) could confirm the elemental composition with high precision.

Common fragmentation patterns would likely involve:

Loss of a methyl group (-CH₃): A significant fragment at [M-15]⁺.

Loss of a methoxy group (-OCH₃): A fragment at [M-31]⁺.

Loss of iodine atom (-I): A fragment at [M-127]⁺.

| m/z Value | Identity |

| ~279 | Molecular Ion [M]⁺ |

| ~264 | [M-15]⁺ (Loss of -CH₃) |

| ~248 | [M-31]⁺ (Loss of -OCH₃) |

| ~152 | [M-127]⁺ (Loss of -I) |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene (B151609) ring. The presence of the amino and methoxy auxochromes, along with the iodine atom, will influence the position and intensity of the π → π* transitions. Typically, substituted anilines exhibit one or more strong absorption bands in the 230-300 nm range.

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of a synthesized compound and for isolating it from reactants and byproducts.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. A sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases, which is influenced by factors like boiling point and polarity. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. Given its moderate molecular weight, this compound should be amenable to GC analysis, likely using a non-polar or mid-polarity column and a flame ionization detector (FID) or a mass spectrometer.

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique that separates components of a mixture in a liquid mobile phase that is pumped at high pressure through a column with a solid stationary phase. HPLC is suitable for a wider range of compounds than GC, including those that are non-volatile or thermally unstable. For a polar compound like this compound, reverse-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). Purity is assessed by the presence of a single major peak in the chromatogram, and the area of the peak can be used for quantification. Chemical suppliers often provide HPLC data to certify the purity of their products.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography is a widely utilized, straightforward, and rapid analytical technique for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining their purity. In the context of the synthesis and purification of this compound, TLC serves as an indispensable tool.

The principle of TLC involves the separation of components of a mixture based on their differential partitioning between a stationary phase (typically a thin layer of adsorbent material like silica (B1680970) gel on a flat support) and a mobile phase (a solvent or solvent mixture). The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase.

For a compound like this compound, a typical TLC analysis would involve spotting a dilute solution of the compound onto a silica gel plate. The plate is then placed in a sealed chamber containing a suitable mobile phase. As the solvent moves up the plate by capillary action, the compound travels up the plate at a rate dependent on its affinity for the stationary and mobile phases. The position of the compound is then visualized, often using ultraviolet (UV) light.

The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound under a defined set of chromatographic conditions. While specific Rƒ values for this compound are dependent on the exact conditions used, a common application would be to monitor its formation from starting materials or its separation from impurities during purification by column chromatography. For instance, in syntheses involving related 2-iodoaniline (B362364) derivatives, flash column chromatography, a technique for which TLC is the primary optimization tool, is often employed for purification.

Table 1: Representative TLC System for Aromatic Amines

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ratio is optimized to achieve good separation. |

| Visualization | UV light at 254 nm, where UV-active compounds appear as dark spots. Staining with reagents like potassium permanganate (B83412) can also be used. |

This table outlines a general approach; the specific solvent system for this compound would be determined experimentally to achieve an optimal Rƒ value, typically between 0.3 and 0.7, for effective monitoring and separation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the molecular structure, including bond lengths, bond angles, and conformational details, thereby unambiguously confirming the chemical identity of a compound.

The process requires a single crystal of high quality. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be generated, from which the atomic positions can be determined.

While a specific crystal structure for this compound is not available in the public domain as of the latest literature surveys, the expected data from such an analysis would be comprehensive. For comparison, the crystal structure of the parent compound, 2-iodoaniline, has been determined. Such studies on related molecules provide insights into the expected intermolecular interactions, such as hydrogen bonding and halogen bonding, which influence the crystal packing.

Should a single crystal of this compound be subjected to X-ray diffraction analysis, the resulting data would be presented in a standardized format, as exemplified in the hypothetical table below.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₁₀INO₂ |

| Formula Weight | 279.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Åα = 90°, β = XX.XX°, γ = 90° |

| Volume | VVV.V ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | D.DDD g/cm³ |

This table illustrates the type of fundamental crystallographic information that would be obtained, providing unequivocal proof of the compound's solid-state structure.

Theoretical and Computational Chemistry Studies on 2 Iodo 4,5 Dimethoxyaniline

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetics of 2-Iodo-4,5-dimethoxyaniline. These calculations can predict a wide range of molecular properties by solving the Schrödinger equation in an approximate manner.

Detailed research findings from DFT calculations would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, various electronic properties can be determined. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. irjweb.comresearchgate.netnih.gov These descriptors help in quantifying the reactivity of the molecule. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) map can also be calculated to identify the electron-rich and electron-poor regions of the molecule, which are indicative of the sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Calculated Electronic Properties of a Representative Substituted Aniline (B41778) This table presents typical values that would be obtained for a molecule like this compound using DFT calculations.

| Property | Calculated Value | Unit |

| HOMO Energy | -5.87 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 4.64 | eV |

| Chemical Hardness (η) | 2.32 | eV |

| Chemical Potential (μ) | -3.55 | eV |

| Electrophilicity Index (ω) | 2.72 | eV |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathways from reactants to products. nih.gov This involves locating and characterizing the transition states, which are the energy maxima along the reaction coordinate, and any intermediates that may be formed. mdpi.com

For instance, the reactivity of the amino group or the aromatic ring in electrophilic substitution reactions can be modeled. DFT calculations can be employed to determine the activation energies associated with different reaction pathways. rsc.orgresearchgate.net A lower activation energy indicates a more favorable reaction route. The geometries of the transition states provide valuable information about the bond-breaking and bond-forming processes. For example, in a reaction involving the amino group, the calculations could model the protonation steps or its role in directing incoming electrophiles.

Computational studies can also elucidate the role of solvents in the reaction mechanism through the use of implicit or explicit solvent models. These models can significantly influence the energetics of the reaction and the stability of charged intermediates and transition states.

Prediction of Spectroscopic Properties through Theoretical Approaches

Theoretical approaches can accurately predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT methods. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of bonds. researchgate.net By comparing the calculated IR spectrum with the experimental one, a detailed assignment of the spectral bands can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. scielo.org.zanih.gov These calculations provide theoretical NMR spectra that can be compared with experimental data to confirm the molecular structure.

UV-Vis Spectroscopy: The electronic transitions of this compound can be calculated using Time-Dependent DFT (TD-DFT). researchgate.netnih.gov This method provides information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Analysis of the molecular orbitals involved in these transitions can explain the origin of the observed colors and electronic properties. mdpi.com

Table 2: Predicted Spectroscopic Data for a Representative Substituted Aniline This table shows illustrative data that could be generated for this compound through computational methods.

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | N-H Stretch | 3450 cm⁻¹ |

| C-I Stretch | 550 cm⁻¹ | |

| ¹³C NMR | C-NH₂ Chemical Shift | 145 ppm |

| ¹H NMR | NH₂ Proton Chemical Shift | 4.5 ppm |

| UV-Vis Spectroscopy | λmax | 290 nm |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. chemrxiv.orgnih.gov For this compound, MD simulations can provide insights into its conformational flexibility and the dynamics of its functional groups. By simulating the motion of the atoms over time, it is possible to explore the different conformations that the molecule can adopt and their relative stabilities. nih.govresearchgate.net

The orientation of the methoxy (B1213986) and amino groups relative to the benzene (B151609) ring can be investigated through conformational analysis. MD simulations can reveal the preferred dihedral angles and the energy barriers to rotation around the single bonds. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a biological system or a solvent. The choice of force field is a critical aspect of MD simulations as it dictates the potential energy function used to describe the interactions between atoms. researchgate.net

Structure-Reactivity Relationship Studies via Computational Methods

Computational methods are extensively used to establish structure-reactivity relationships, which explain how the chemical structure of a molecule influences its reactivity. uni-bonn.de For this compound, this involves understanding the electronic effects of the iodo, methoxy, and amino substituents on the aromatic ring.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate molecular descriptors with chemical reactivity or biological activity. researchgate.netnih.govzenodo.org These descriptors, which can be calculated computationally, include electronic properties (like HOMO/LUMO energies), steric parameters, and hydrophobic characteristics. By analyzing a series of related aniline derivatives, a predictive model can be built to estimate the reactivity of new compounds.

The electronic effects of the substituents can be quantified using Hammett plots or other linear free-energy relationships. Computational chemistry can provide the necessary parameters, such as atomic charges or electrostatic potentials, to understand how the iodo, methoxy, and amino groups modulate the electron density of the aromatic ring and, consequently, its reactivity towards electrophiles or nucleophiles.

Future Research Directions and Translational Outlook

Emerging Trends in the Functionalization of Iodoanilines

The functionalization of the iodoaniline scaffold is a cornerstone for creating molecular diversity. Current research trends are moving beyond simple substitutions and focusing on complex, one-pot transformations to build intricate molecular architectures. A significant area of future research for 2-iodo-4,5-dimethoxyaniline lies in its use as a precursor for synthesizing substituted heterocyclic compounds, which are prevalent in pharmaceuticals and materials science.

One major trend is the synthesis of carbazoles and related polycyclic aromatic compounds. Carbazoles are known for their biological activities, including antitumor, antibiotic, and anti-inflammatory properties, and are also utilized in organic electronics due to their photoconductive and charge-transporting capabilities oregonstate.edunih.govresearchgate.net. Research has demonstrated efficient methods for constructing substituted carbazoles from o-iodoanilines through palladium-catalyzed reactions involving cross-coupling and subsequent cyclization nih.govnih.gov. Future work will likely adapt these methodologies to this compound to create novel carbazole (B46965) derivatives with tailored electronic and biological properties, leveraging the influence of the dimethoxy substituents.

Another emerging area is the synthesis of diverse heterocyclic systems such as indoles and quinolines researchgate.netmdpi.com. Palladium-catalyzed reactions of o-iodoanilines with ketones or alkynes have proven effective for constructing the indole (B1671886) nucleus researchgate.net. The application of these methods to this compound could yield a library of novel, substituted indoles for biological screening. Similarly, the development of diversity-oriented synthesis strategies, using building blocks derived from dimethoxyanilines, points toward the potential for creating a wide range of natural product analogs, including flavones, coumarins, and quinolones nih.gov.

Exploration of Novel Catalytic Systems for this compound Transformations

The transformation of this compound is heavily reliant on catalytic systems, with palladium-based catalysts being the most prominent nih.govresearchgate.netnih.gov. Future research will focus on developing novel catalytic systems that offer higher efficiency, selectivity, and sustainability.

A key area of exploration is the design of more sophisticated palladium catalysts. This includes the development of bimetallic palladium catalysts and the use of specialized ligands that can fine-tune the catalyst's activity and selectivity for specific transformations, such as C-N and C-C bond-forming reactions nih.govpurdue.edu. For instance, palladium-catalyzed intramolecular cyclization is a powerful tool for synthesizing heterocycles like carbazoles and dibenzofurans from ortho-iodoaniline precursors nih.gov. The development of catalysts that can perform these cascade reactions with high efficiency under mild conditions is a significant goal.

Furthermore, there is a growing interest in supported catalysts to enhance recyclability and reduce metal contamination in the final products. Palladium nanoparticles immobilized on fibrous supports, such as Smopex®-234, have shown high activity and selectivity in copper-free cyclocarbonylative Sonogashira reactions for the synthesis of various heterocycles unipi.it. Applying such supported nanocatalysts to transformations involving this compound could lead to more economical and environmentally friendly synthetic processes. The exploration of non-traditional metals or even metal-free catalytic systems for certain transformations also represents a promising, albeit challenging, frontier.

Sustainable and Environmentally Benign Synthesis Approaches

In line with the principles of green chemistry, future research will increasingly prioritize the development of sustainable and environmentally benign methods for both the synthesis and functionalization of this compound.

One promising trend is the move away from transition-metal catalysts where possible. For example, a practical, transition-metal-free, and base-free method for the decarboxylative iodination of anthranilic acids to produce 2-iodoanilines has been developed, utilizing oxygen as the oxidant rsc.org. Exploring similar metal-free strategies for the subsequent functionalization of the C-I bond is a key research direction.

Another facet of sustainable synthesis involves the use of greener reagents and solvents. The synthesis of poly(2,5-dimethoxyaniline), a related compound, has been achieved using milder oxidizing systems like HCl/NaCl/H₂O₂ frontiermaterials.netresearchgate.net. Adopting such mild and environmentally friendly reagents for reactions involving this compound is a critical goal. Furthermore, the development of processes in aqueous media or employing continuous flow chemistry can significantly reduce waste and improve safety and efficiency researchgate.net. For instance, a patent describes a method for synthesizing 2,4-dimethoxyaniline (B45885) using hydrazine (B178648) hydrate (B1144303) with ferric chloride and activated carbon in an ethanol (B145695) solution, which is presented as a more economical and environmentally friendly operation google.com.

| Synthesis Approach | Key Features | Potential Application for this compound |

| Transition-Metal-Free Iodination | Decarboxylative iodination using O₂ as the oxidant; avoids metal catalysts and harsh bases. rsc.org | Greener synthesis of the parent compound from a suitable precursor. |

| Mild Oxidative Polymerization | Use of H₂O₂ as an oxidant, often in high ionic strength systems, to replace harsher oxidants. frontiermaterials.netresearchgate.net | Sustainable synthesis of polymers and oligomers from this compound derivatives. |

| Supported Nanocatalysis | Immobilization of palladium nanoparticles on recyclable supports like polymer fibers. unipi.it | Efficient and reusable catalytic systems for cross-coupling and cyclization reactions. |

| Continuous Flow Chemistry | Performing reactions in continuous flow reactors for better control, safety, and scalability. researchgate.net | Streamlined synthesis of heterocyclic derivatives for pharmaceutical applications. |

Development of Advanced Materials and Devices Incorporating this compound Derivatives

The unique electronic properties endowed by the aniline (B41778) and dimethoxy groups suggest that derivatives of this compound could serve as valuable components in advanced materials and electronic devices. A significant translational outlook for this compound lies in the field of organic electronics.

Polyaniline and its substituted derivatives are well-known conducting polymers with applications in various electronic devices researchgate.net. Specifically, poly(2,5-dimethoxyaniline) (PDMA), which shares the core dimethoxyaniline structure, has been synthesized and investigated for its electrochromic properties scispace.comresearchgate.net. PDMA films exhibit reversible color changes in response to an applied electrical potential, making them promising candidates for electrochromic devices such as smart windows, non-emissive displays, and rearview mirrors scispace.comresearchgate.net. The fast response times of PDMA films are a particularly attractive feature researchgate.net.

Future research will likely focus on synthesizing novel polymers and oligomers starting from this compound. The iodine atom provides a convenient handle for further functionalization, either before or after polymerization, allowing for the fine-tuning of the material's electronic and optical properties. This could lead to the development of new electrochromic materials with an expanded color palette, improved stability, and faster switching speeds. Furthermore, the carbazole derivatives synthesized from iodoanilines are known for their charge-transport properties and are used in organic light-emitting diodes (OLEDs), suggesting another potential application pathway nih.gov.

| Material/Device | Relevant Precursor/Derivative | Key Properties & Potential Applications |

| Electrochromic Devices | Poly(2,5-dimethoxyaniline) | Reversible color change, fast response time. Applications in smart windows, displays. scispace.comresearchgate.net |

| Conducting Polymers | Poly(2,5-dimethoxyaniline) | High electrical conductivity and charge storage capacity. Applications in supercapacitors. frontiermaterials.netresearchgate.net |

| Organic Electronics (e.g., OLEDs) | Substituted Carbazoles | Photoconducting and semiconducting properties, charge-transport capabilities. nih.gov |

Cross-Disciplinary Applications in Chemical and Materials Sciences

The versatility of this compound positions it at the intersection of several scientific disciplines, promising a wide range of cross-disciplinary applications.

In medicinal chemistry , the compound is a valuable starting material for the synthesis of bioactive heterocycles researchgate.netamazonaws.com. As previously mentioned, carbazoles derived from iodoanilines have shown potential as anticancer and antimicrobial agents oregonstate.edu. Benzothiazoles, which can also be prepared from iodoaniline precursors, are another important class of organic compounds with applications in medicine and industry . Future research will involve the synthesis of libraries of compounds derived from this compound and their subsequent screening for various biological activities, potentially leading to the discovery of new therapeutic agents. For example, phenoxy- and phenylamino-heterocyclic quinones have been synthesized and evaluated for anti-pancreatic cancer activity researchgate.net.

In materials science , beyond the applications in organic electronics, derivatives of this compound could be used to create novel functional materials. The ability to form polymers and incorporate various functional groups via the iodine handle could lead to materials with tailored properties for applications in sensors, coatings, and energy storage. The high surface area and charge storage capacity of nanostructured poly(2,5-dimethoxyaniline) suggest potential use in supercapacitors frontiermaterials.netresearchgate.net.

The synthesis of complex molecules from this compound also contributes to the broader field of organic synthesis , providing new tools and methodologies for constructing challenging molecular targets. The development of novel catalytic C-N cross-coupling reactions, for instance, has broad implications beyond the immediate synthesis of a single compound class nih.gov. This fundamental research expands the toolkit available to all chemists for building complex molecules.

Q & A

Q. Q1. What is a reliable method for synthesizing 2-Iodo-4,5-dimethoxyaniline, and how can its purity be validated?

A1.

- Synthesis : The compound can be synthesized via electrophilic aromatic iodination. A common approach involves reacting 4,5-dimethoxyaniline with iodine in the presence of an oxidizing agent (e.g., hydrogen peroxide or NaOCl) under acidic conditions (acetic acid or CH₂Cl₂) at controlled temperatures (0–25°C). This ensures regioselectivity at the 2-position .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

- Characterization : Validate structure via:

- NMR : Compare aromatic proton shifts (δ ~6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm).

- Mass Spectrometry : Confirm molecular ion peak (expected m/z ~303 for C₈H₁₀INO₂).

- HPLC : Purity >95% with UV detection at 254 nm.

Advanced Synthetic Optimization

Q. Q2. How can researchers minimize by-products like diiodinated derivatives during synthesis?

A2.

- Stoichiometry : Use 1.1–1.2 equivalents of iodine to avoid over-iodination.

- Temperature Control : Maintain reaction below 25°C to suppress competing pathways.

- Solvent Choice : Polar aprotic solvents (e.g., CH₃CN) enhance iodine solubility and reaction homogeneity .

- Additives : Catalytic amounts of H₂SO₄ or BF₃·Et₂O improve electrophilicity of iodine without side reactions .

Reactivity and Functionalization

Q. Q3. What are the key chemical transformations feasible with this compound?

A3.

- Nucleophilic Substitution : The iodine atom is susceptible to substitution with nucleophiles (e.g., amines, thiols) under Pd or Cu catalysis. For example:

- Oxidation of Methoxy Groups : Treat with strong oxidizers (e.g., KMnO₄) to yield quinones or carboxylic acids .

- Reductive Deiodination : Use Zn/HCl or catalytic hydrogenation to remove iodine for further functionalization .

Analytical Challenges

Q. Q4. How can researchers resolve contradictions in spectral data for structural confirmation?

A4.

- Cross-Validation : Compare experimental NMR (¹H, ¹³C) with computational predictions (DFT calculations, ChemDraw).

- 2D NMR : Utilize HSQC and HMBC to assign aromatic coupling patterns and confirm methoxy positions.

- X-ray Crystallography : Resolve ambiguous cases by determining crystal structure (if crystalline) .

Biological and Material Applications

Q. Q5. What advanced research applications leverage this compound?

A5.

- Pharmaceutical Intermediates : Serve as a precursor for tyrosine kinase inhibitors or antipsychotic agents via cross-coupling reactions .

- Fluorescent Probes : Functionalize with boron-dipyrromethene (BODIPY) for cellular imaging .

- Polymer Chemistry : Incorporate into conductive polymers (e.g., polyaniline derivatives) for optoelectronic materials .

Safety and Handling

Q. Q6. What safety protocols are critical for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.